Hykinone
Overview
Description
Hykinone is a synthetic analogue of vitamin K, specifically menadione sodium bisulfite. It is primarily used in medical settings for its role in blood coagulation. This compound has been studied for its potential effects on hyperbilirubinemia in newborns when administered to mothers during labor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hykinone is synthesized through the sulfonation of menadione (vitamin K3) with sodium bisulfite. The reaction typically involves dissolving menadione in an aqueous solution and adding sodium bisulfite under controlled temperature and pH conditions to yield menadione sodium bisulfite.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where menadione is continuously fed into the reactor along with sodium bisulfite. The reaction mixture is then purified through crystallization and filtration to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives under reducing conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted menadione derivatives depending on the nucleophile used.
Scientific Research Applications
Hykinone has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of quinone and hydroquinone derivatives.
Biology: Investigated for its role in cellular redox reactions and as a potential antioxidant.
Medicine: Primarily used in the treatment of vitamin K deficiency and related blood coagulation disorders.
Industry: Utilized in the production of vitamin K supplements and as an additive in animal feed to prevent vitamin K deficiency.
Mechanism of Action
Hykinone exerts its effects by participating in the vitamin K cycle, which is crucial for the post-translational modification of certain proteins required for blood coagulation. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamic acid residues in clotting factors, thereby activating them. This process is essential for the proper functioning of the coagulation cascade .
Comparison with Similar Compounds
Menadione (Vitamin K3): The parent compound of Hykinone, used in similar applications but lacks the sulfonate group.
Phylloquinone (Vitamin K1): A naturally occurring form of vitamin K found in green leafy vegetables, primarily used in dietary supplements.
Menaquinone (Vitamin K2): Another naturally occurring form of vitamin K, produced by bacteria and found in fermented foods.
Comparison:
Uniqueness: this compound’s unique feature is the presence of the sulfonate group, which enhances its water solubility compared to menadione. This makes it more suitable for intravenous administration.
Efficacy: While menadione and its derivatives are effective in treating vitamin K deficiency, this compound’s enhanced solubility allows for better bioavailability and faster onset of action in clinical settings.
This compound stands out due to its specific chemical modifications that improve its solubility and efficacy, making it a valuable compound in medical and industrial applications.
Properties
IUPAC Name |
sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate;trihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5S.Na.3H2O/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;;;;/h2-5H,6H2,1H3,(H,14,15,16);;3*1H2/q;+1;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPZAZGARCFWTO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].O.O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NaO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
130-36-9 (Parent) | |
Record name | Menadione sodium bisulfite [USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10977032 | |
Record name | Sodium 2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6147-37-1 | |
Record name | Menadione sodium bisulfite [USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-Natrium-2-methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalin-2-sulfonat-3-Wasser | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MENADIONE SODIUM BISULFITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XF3C2HK77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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